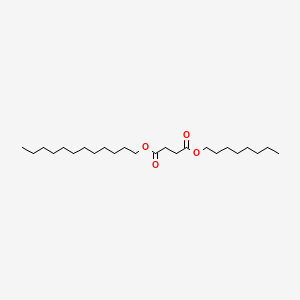
4-O-dodecyl 1-O-octyl butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-dodecyl 1-O-octyl butanedioate, also known as butanedioic acid, 1-dodecyl 4-octyl ester, is an organic compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol This compound is a type of ester, which is formed by the reaction of an alcohol with an acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-dodecyl 1-O-octyl butanedioate typically involves the esterification of butanedioic acid (succinic acid) with dodecanol and octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process and remove water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high conversion rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-dodecyl 1-O-octyl butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid, dodecanol, and octanol.
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ester can be reduced to form alcohols and alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under mild conditions.
Major Products Formed
Hydrolysis: Butanedioic acid, dodecanol, octanol.
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
4-O-dodecyl 1-O-octyl butanedioate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-O-dodecyl 1-O-octyl butanedioate is primarily related to its ability to interact with hydrophobic and hydrophilic environments. The long hydrocarbon chains allow it to form micelles and emulsions, which can encapsulate and transport hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl octanoate: Similar ester with shorter hydrocarbon chains.
Octyl dodecanoate: Another ester with a different arrangement of hydrocarbon chains.
Butanedioic acid, 1-dodecyl ester: A simpler ester with only one long hydrocarbon chain.
Uniqueness
4-O-dodecyl 1-O-octyl butanedioate is unique due to its specific combination of long hydrocarbon chains and ester functionality. This combination provides it with distinct properties such as high hydrophobicity, flexibility, and the ability to form stable emulsions. These properties make it particularly valuable in applications requiring the encapsulation and transport of hydrophobic molecules .
Propriétés
Numéro CAS |
54303-70-7 |
|---|---|
Formule moléculaire |
C24H46O4 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
4-O-dodecyl 1-O-octyl butanedioate |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-11-12-13-14-16-18-22-28-24(26)20-19-23(25)27-21-17-15-10-8-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
XCRQXLLGJQJPRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)

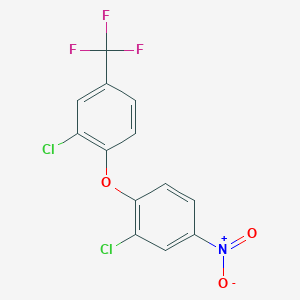
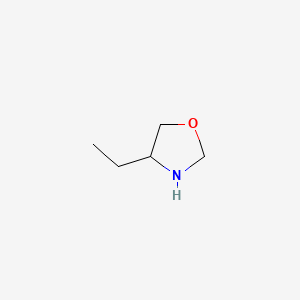
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)

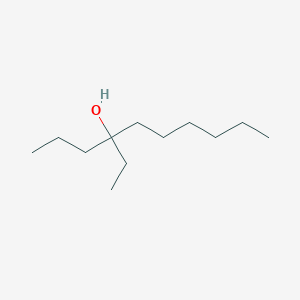

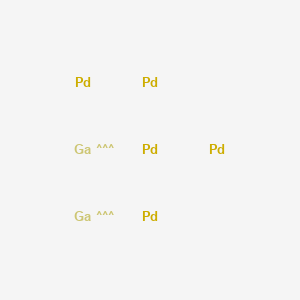

![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)

